Hypoxia-Dependent Cytotoxicity Fold-Change: PR-104A vs. TH-302 (Evofosfamide)
PR-104A exhibits a 10- to 100-fold increase in cytotoxicity under hypoxia relative to aerobic conditions across multiple human tumor cell lines [1]. In direct cross-study comparison, TH-302 demonstrates a 100-fold hypoxia selectivity ratio (IC50 of 10 μM under N2 vs. 1000 μM under 21% O2) . While the fold-differences are in a comparable range, PR-104A achieves this selectivity via a distinct dual-activation mechanism (POR/AKR1C3) that differs from TH-302's nitroimidazole-based reduction.
| Evidence Dimension | Hypoxia cytotoxicity ratio (fold-change in IC50) |
|---|---|
| Target Compound Data | 10- to 100-fold increased cytotoxicity under hypoxia |
| Comparator Or Baseline | TH-302: 100-fold (IC50 10 μM under N2 vs. 1000 μM under 21% O2) |
| Quantified Difference | Comparable magnitude of hypoxia selectivity; mechanism differs (nitrobenzamide mustard vs. nitroimidazole mustard) |
| Conditions | Human tumor cell lines (multiple types); 2-hour drug exposure followed by clonogenic assay |
Why This Matters
This hypoxia selectivity ratio confirms that PR-104 is a bona fide hypoxia-activated prodrug with comparable hypoxic targeting to TH-302, while offering a distinct reductive enzymology profile suitable for orthogonal validation studies or combination regimens where warhead chemistry differentiation is required.
- [1] Patterson AV, Ferry DM, Edmunds SJ, Gu Y, Singleton RS, Patel K, et al. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104. Clin Cancer Res. 2007;13(13):3922-3932. DOI: 10.1158/1078-0432.CCR-07-0078 View Source
